Superior Tolerability and Exposure Profile of Vulolisib Compared Directly to Inavolisib in Rat Model
In a direct head-to-head in vivo study in Sprague-Dawley rats, Vulolisib demonstrated unequivocally superior tolerability and exposure compared to the PI3Kα-selective inhibitor Inavolisib. Animals received Vulolisib or Inavolisib via intragastric administration at doses of 10, 30, and 60 mg/kg daily for 7 days. Across all dose levels, Vulolisib exhibited better tolerance and higher systemic exposure than Inavolisib [1]. This head-to-head finding is critical because Inavolisib is a clinical-stage PI3Kα inhibitor with a reported IC50 of 0.038 nM and >300-fold selectivity over other isoforms [2]; the fact that Vulolisib outperforms this reference compound on tolerability and exposure metrics suggests a superior therapeutic window.
| Evidence Dimension | In vivo tolerability and systemic exposure following repeated oral dosing |
|---|---|
| Target Compound Data | Vulolisib (10, 30, 60 mg/kg; IG; daily for 7 days) |
| Comparator Or Baseline | Inavolisib (GDC-0077; 10, 30, 60 mg/kg; IG; daily for 7 days) |
| Quantified Difference | Vulolisib exhibited better tolerance and exposure than Inavolisib at all three dose levels |
| Conditions | Sprague-Dawley rats; intragastric (IG) administration; 7-day repeated dosing protocol |
Why This Matters
Procurement of Vulolisib offers a demonstrably more favorable in vivo tolerability profile relative to a leading clinical PI3Kα inhibitor, reducing the likelihood of dose-limiting toxicities in preclinical efficacy studies.
- [1] Cenmed Enterprises. Vulolisib (C09-1184-853) Technical Datasheet. In Vivo Pharmacology Section. View Source
- [2] MedChemExpress. Inavolisib (GDC-0077) | PI3Kα Inhibitor. Technical Datasheet. View Source
